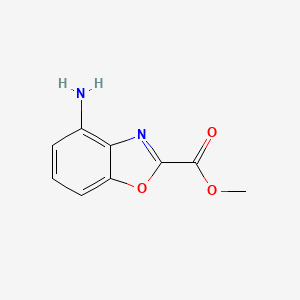

4-Amino-benzooxazole-2-carboxylic acid methyl ester

Overview

Description

4-Amino-benzooxazole-2-carboxylic acid methyl ester is a chemical compound with the formula C9H8N2O3 . It is a grey solid .

Synthesis Analysis

The synthesis of benzoxazoles, including this compound, can be achieved using various well-organized synthetic methodologies. These methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

Esters, like this compound, contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .Chemical Reactions Analysis

Esters can undergo transesterification, which is the process of exchanging the organic functional group of an ester with the organic group of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 192.17 and its physical form as a grey solid . Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the carboxylic acid is replaced by a hydrocarbon group .Scientific Research Applications

Xylan Derivatives and Application Potential

Xylan derivatives, including esters synthesized through chemical modifications, demonstrate potential in drug delivery applications due to their ability to form nanoparticles and possess antimicrobial properties. The study by Petzold-Welcke et al. (2014) discusses the synthesis of novel xylan esters by converting hemicellulose with various acids and activating agents, highlighting their applications as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Parabens in Aquatic Environments

Haman et al. (2015) review the occurrence, fate, and behavior of parabens, esters of para-hydroxybenzoic acid, in aquatic environments. Although not directly related to 4-Amino-benzooxazole-2-carboxylic acid methyl ester, this research highlights the environmental persistence of chemically related ester compounds and their potential as weak endocrine disrupter chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

Michael Additions of Benzotriazole-Stabilized Carbanions

Katritzky and Qi (1998) review the use of benzotriazole-stabilized carbanions in Michael additions, a process that could potentially be applied to the synthesis of this compound derivatives. This chemical process underscores the versatility of benzotriazole as a key component in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Katritzky & Qi, 1998).

Methyl Paraben Health Aspects

Soni et al. (2002) evaluate the health aspects of methyl paraben, a methyl ester of p-hydroxybenzoic acid, emphasizing its broad use as an antimicrobial preservative in foods, drugs, and cosmetics. This review could provide insights into the biological and environmental effects of chemically similar esters, contributing to understanding the broader impacts of ester compounds on health and ecosystems (Soni, Taylor, Greenberg, & Burdock, 2002).

Synthesis of Heterocycles Using DCNP

Gomaa and Ali (2020) discuss the chemical reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) in synthesizing heterocyclic compounds, indicating the potential of DCNP and its derivatives in the development of new heterocyclic structures with applications in drug development and material science (Gomaa & Ali, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The catalytic reduction of carboxylic acid derivatives, including esters, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further advancements in the synthesis of oxazolines .

Properties

IUPAC Name |

methyl 4-amino-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODJCWKZCJPUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278393 | |

| Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-27-3 | |

| Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride](/img/structure/B3364888.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride](/img/structure/B3364916.png)